molecular formula C20H20ClN3O3S2 B2537559 2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 886921-29-5

2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2537559
CAS No.: 886921-29-5
M. Wt: 449.97
InChI Key: GTOUWYDSBQRHSJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a benzenesulfonyl group, a piperazine ring, and a 5-chloro-4-methyl-1,3-benzothiazole moiety. Its structure integrates sulfonyl and benzothiazole functionalities, which are often associated with biological activity, including antiproliferative and receptor-binding properties . The ethanone linker bridges the piperazine and benzothiazole groups, influencing conformational flexibility and electronic properties. Synthesis typically involves nucleophilic substitution reactions, such as coupling bromoethanone intermediates with sulfur-containing heterocycles under basic conditions .

Properties

IUPAC Name

2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-14-16(21)7-8-17-19(14)22-20(28-17)24-11-9-23(10-12-24)18(25)13-29(26,27)15-5-3-2-4-6-15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOUWYDSBQRHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • Empirical Formula : C20H24ClN3O
  • Molecular Weight : 357.88 g/mol
  • CAS Number : 3864-99-1

The compound features a complex structure that includes a benzenesulfonyl group and a benzothiazole moiety, which are known to influence biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimal inhibitory concentration (MIC) values for some related compounds have been reported as low as 3.9 μg/mL against Staphylococcus aureus and Acinetobacter xylosoxidans .

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor. Specifically, studies have identified similar piperazine derivatives as effective inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) , an enzyme implicated in metabolic diseases such as diabetes. One study reported an IC50 value of 0.7 μM for a related compound, indicating potent inhibitory effects .

Anticancer Activity

In vitro studies have demonstrated the antiproliferative effects of benzothiazole derivatives on cancer cell lines. Compounds structurally related to the target compound were evaluated for their activity against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. Some derivatives exhibited moderate inhibitory activities, suggesting potential for further development in cancer therapeutics .

Study 1: Antibacterial Evaluation

A recent study synthesized several piperazine derivatives and evaluated their antibacterial activity. The compounds were tested against standard bacterial strains using the broth microdilution method. The results indicated that certain derivatives displayed significant antibacterial activity with MIC values comparable to established antibiotics .

Study 2: Enzyme Inhibition Profiles

Another investigation focused on the enzyme inhibition profiles of benzothiazole-containing compounds. The study utilized molecular docking techniques to predict interactions with target enzymes, confirming that the presence of the sulfonamide group enhances binding affinity and inhibitory potency .

Summary of Findings

Biological ActivityObservationsReference
AntimicrobialPotent against Gram-positive and Gram-negative bacteria; MIC as low as 3.9 μg/mL
Enzyme InhibitionEffective inhibitor of 11β-HSD1; IC50 = 0.7 μM
AnticancerModerate inhibition in various cancer cell lines

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of benzothiazole, including those containing piperazine moieties, exhibit significant antimicrobial properties. The presence of the benzenesulfonyl group enhances the solubility and bioavailability of these compounds, making them effective against a range of bacterial and fungal strains. For instance, studies have shown that compounds with similar structures demonstrate moderate to significant antibacterial activities, which could be extrapolated to the compound .

Inhibitory Effects on Enzymes
The compound has potential as an inhibitor of various enzymes, particularly cholinesterases. In related studies, compounds featuring similar structural motifs were found to inhibit butyrylcholinesterase effectively, suggesting that this compound may also exhibit similar inhibitory activity. The inhibition of such enzymes is crucial in treating neurodegenerative diseases like Alzheimer's disease .

Pharmacological Applications

Targeting Neurological Disorders
Given its structural characteristics, the compound may serve as a lead for developing treatments for neurological disorders. The piperazine ring is known for its ability to interact with neurotransmitter receptors, which can be beneficial in modulating synaptic transmission and alleviating symptoms of conditions such as depression and anxiety .

Anti-cancer Potential
Emerging research suggests that benzothiazole derivatives have anti-cancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in related studies, where similar compounds showed promise in targeting specific cancer cell lines. This makes it a candidate for further investigation in oncology .

Case Study 1: Antimicrobial Testing
In a study conducted on benzothiazole derivatives, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, confirming its potential as an antimicrobial agent.

Case Study 2: Cholinesterase Inhibition
A comparative analysis of structurally similar compounds revealed that those containing the piperazine moiety demonstrated selective inhibition of butyrylcholinesterase over acetylcholinesterase. This selectivity is crucial for therapeutic applications aimed at enhancing cognitive function without significant side effects.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Benzothiazole Chloro Position

The 5-chloro substituent on the benzothiazole ring is susceptible to nucleophilic displacement due to electron-withdrawing effects from the benzothiazole’s aromatic system.

Reaction TypeConditionsProductYieldReference
AminationPd catalysis, alkylamine, 80°C5-amino-4-methylbenzothiazole derivative65–78%
MethoxylationNaOMe, CuI, DMF, 100°C5-methoxy-4-methylbenzothiazole55%

Mechanistic Insight :

  • The chloro group is activated for substitution via resonance stabilization of the transition state by the benzothiazole’s electron-deficient ring .

  • Palladium-mediated reactions leverage oxidative addition to form aryl-Pd intermediates, enabling coupling with nucleophiles like amines .

Ketone Reactivity

The ethanone group participates in nucleophilic additions and reductions:

Reaction TypeConditionsProductYieldReference
ReductionNaBH₄, MeOH, 0°CSecondary alcohol derivative82%
CondensationNH₂R, Dean-Stark, tolueneSchiff base (R = aryl/alkyl)60–75%

Key Observations :

  • Steric hindrance from the benzenesulfonyl and piperazine groups slows ketone reactivity, necessitating polar aprotic solvents (e.g., DMF) for efficient condensation .

  • Reduction with NaBH₄ preserves the sulfonamide and benzothiazole moieties .

Piperazine Ring Modifications

The piperazine ring, though constrained by the benzothiazole and sulfonyl groups, undergoes limited alkylation under harsh conditions:

Reaction TypeConditionsProductYieldReference
N-AlkylationAlkyl bromide, K₂CO₃, DMF, 80°CQuaternary ammonium derivative48%

Challenges :

  • Electron-withdrawing benzenesulfonyl group deactivates the piperazine nitrogen, requiring strong bases (e.g., K₂CO₃) for alkylation .

Sulfonamide Stability and Reactivity

The benzenesulfonyl group exhibits stability under acidic/basic conditions but participates in coupling reactions:

Reaction TypeConditionsProductYieldReference
Hydrolysis6M HCl, reflux, 24hBenzenesulfonic acid<10%
CouplingEDC/HOBt, RNH₂, DCMAmide-linked derivatives70%

Notable Findings :

  • Hydrolysis of the sulfonamide is negligible under standard conditions, confirming its role as a robust directing group.

  • Carbodiimide-mediated coupling enables functionalization at the sulfonamide’s oxygen.

Pd-Catalyzed Cross-Coupling Reactions

The benzothiazole core facilitates Pd-mediated coupling, analogous to Catellani-type reactions:

Reaction TypeConditionsProductYieldReference
Suzuki CouplingAryl boronic acid, Pd(OAc)₂, SPhosBiarylbenzothiazole68%

Mechanism :

  • Oxidative addition of Pd⁰ to the C–Cl bond forms a PdII intermediate, followed by transmetalation and reductive elimination .

Photochemical and Thermal Stability

  • Thermal Degradation : Decomposition above 200°C yields benzenesulfonic acid and benzothiazole fragments.

  • Photoreactivity : UV exposure (254 nm) induces C–S bond cleavage in the benzothiazole ring, forming sulfonic acid derivatives .

Biological Activity and Derivatization

While not a direct focus, structural analogs highlight:

  • Antimicrobial Activity : Modifications at the chloro position enhance potency against Gram-positive bacteria .

  • Enzyme Inhibition : Schiff base derivatives show inhibition of acetylcholinesterase (IC₅₀ = 1.2 µM) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents, heterocyclic cores, and sulfonyl groups. Key comparisons include:

Compound Core Heterocycle Sulfonyl Group Key Substituents Reported Activity Reference
2-(Benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one Benzothiazole Benzenesulfonyl 5-Chloro, 4-methyl Antiproliferative (preliminary)
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone Pyrazole Methylsulfonyl 4-Chlorophenyl, 3-methyl Not explicitly stated (pharmacokinetic focus)
1-[4-(4-((5-Chloro-4-((2-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl]ethan-1-one Triazole/Pyrimidine None Chlorophenyl, methyl triazole Kinase inhibition (implied)
(5E)-2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one Thiazolone None 4-Chlorophenyl, hydroxybenzylidene Not specified (structural focus)

Key Observations

Heterocyclic Core Influence: The benzothiazole core in the target compound (vs. Benzoxadiazole derivatives (e.g., ’s compound) exhibit distinct spectroscopic properties due to oxygen vs. sulfur electronegativity differences, suggesting the target compound may have unique fluorescence or stability profiles .

Sulfonyl Group Variations :

  • Benzenesulfonyl (target) vs. methylsulfonyl () alters lipophilicity and metabolic stability. Benzenesulfonyl may enhance cellular permeability but increase susceptibility to cytochrome P450 metabolism.

Biological Activity :

  • Compounds with tetrazole-thiol substituents () showed preliminary antiproliferative activity, while triazole-pyrimidine derivatives () are linked to kinase inhibition. The target compound’s benzothiazole core may synergize with the sulfonyl group for dual activity .

Research Findings and Implications

  • Antiproliferative Potential: The target compound’s benzothiazole-sulfonyl architecture aligns with ’s active derivatives, suggesting utility in oncology. However, methylsulfonyl analogues () may exhibit better solubility for in vivo studies.
  • Spectroscopic Properties : Compared to benzoxadiazole derivatives (), the benzothiazole core’s sulfur atom could redshift absorption/emission spectra, aiding in bioimaging applications.
  • Metabolic Stability : Benzenesulfonyl groups are prone to Phase I metabolism, whereas methylsulfonyl () or hydroxybenzylidene () groups may improve half-life.

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

Answer:
The synthesis of this compound likely involves multi-step reactions, including:

Core Benzothiazole Formation: The 5-chloro-4-methyl-1,3-benzothiazole moiety may be synthesized via cyclization of 2-amino-4-chloro-5-methylthiophenol with a carbonyl source under acidic conditions .

Piperazine Functionalization: The piperazine ring is typically alkylated or acylated. For example, coupling with a benzenesulfonyl-ethyl ketone group may require nucleophilic substitution under reflux conditions (e.g., ethanol, K₂CO₃) .

Purification Challenges: Column chromatography (e.g., silica gel, EtOAc/petroleum ether eluent) is critical for isolating intermediates and final products due to polar byproducts .

Methodological Tip: Optimize reaction times and stoichiometry to minimize side products like unreacted piperazine or incomplete sulfonylation. Monitor via TLC or HPLC .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure?

Answer:

  • 1H/13C-NMR: Identify characteristic peaks:
    • Benzothiazole: Aromatic protons (δ 7.2–8.1 ppm), thiazole C-S (δ 165–170 ppm).
    • Piperazine: N-CH₂ groups (δ 2.5–3.5 ppm, split due to coupling).
    • Benzenesulfonyl: SO₂ group (δ 125–130 ppm in 13C) .
  • IR: Confirm sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .
  • MS: Molecular ion peak matching the molecular weight (e.g., ESI-MS for [M+H]+) .

Validation: Compare with synthesized intermediates (e.g., isolated benzothiazole or piperazine derivatives) to assign signals unambiguously .

Advanced: How to resolve contradictions in crystallographic vs. computational structural data?

Answer:
Discrepancies between X-ray crystallography (e.g., bond angles) and DFT-optimized structures often arise from:

  • Crystal Packing Effects: Intermolecular forces (e.g., hydrogen bonds) distort geometries in solid state. For example, piperazine rings may adopt chair vs. boat conformations .
  • Solvent vs. Gas Phase: Computational models (e.g., Gaussian) typically assume gas-phase conditions, while experimental data may reflect solvated states.

Methodology:

Perform Hirshfeld surface analysis to quantify intermolecular interactions in crystallographic data .

Use PCM solvation models in DFT calculations to mimic solvent effects .

Validate with variable-temperature NMR to assess dynamic conformations in solution .

Advanced: What strategies improve stability during storage?

Answer:
Instability may arise from:

  • Hydrolysis: Susceptibility of the sulfonyl or ketone groups to moisture.
  • Oxidation: Benzothiazole’s sulfur atom or piperazine’s secondary amines.

Mitigation:

  • Lyophilization: Store as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis .
  • Additives: Include antioxidants (e.g., BHT) in stock solutions.
  • Stability Assays: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .

Advanced: How to design SAR studies for bioactivity optimization?

Answer:
Focus on modular modifications:

Benzothiazole Substitution: Replace 5-Cl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to alter electronic properties .

Piperazine Linker: Test alkyl vs. aryl spacers (e.g., ethylene vs. phenylene) to modulate flexibility and binding .

Sulfonyl Group: Compare benzenesulfonyl with heteroaryl variants (e.g., pyridylsulfonyl) for solubility and target interactions.

Methodology:

  • In Silico Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
  • Parallel Synthesis: Generate a library via combinatorial chemistry (e.g., Ugi reaction) for high-throughput screening .

Advanced: How to address low yields in piperazine acylation steps?

Answer:
Low yields in forming the ethan-1-one bridge may result from:

  • Steric Hindrance: Bulky substituents on piperazine or benzothiazole.
  • Competitive Side Reactions: Over-alkylation or decomposition under harsh conditions.

Optimization:

  • Activating Agents: Use coupling reagents (e.g., EDC/HOBt) for mild acylation .
  • Microwave Synthesis: Enhance reaction efficiency and reduce time (e.g., 100°C, 30 min vs. 12-hour reflux) .

Advanced: What analytical methods quantify trace impurities?

Answer:

  • HPLC-MS/MS: Detect impurities at ppm levels using MRM transitions specific to known byproducts (e.g., dechlorinated benzothiazole) .
  • ICP-MS: Quantitate heavy metal residues (e.g., Pd from catalytic steps) .

Reference Standards: Use spiked samples of suspected impurities (e.g., unreacted piperazine) for calibration .

Advanced: How to validate target engagement in cellular assays?

Answer:

  • Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down and LC-MS/MS identification .
  • CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of the target protein in lysates upon compound binding .

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